molecular formula C20H20F2N4O3S2 B2880175 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-41-5

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2880175
CAS RN: 851988-41-5
M. Wt: 466.52
InChI Key: HTVOKMAIONIXNE-UHFFFAOYSA-N
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Description

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H20F2N4O3S2 and its molecular weight is 466.52. The purity is usually 95%.
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Scientific Research Applications

Potential Bioactive Schiff Base Compounds

Schiff base compounds, including those with benzohydrazide and sulfonohydrazide derivatives, exhibit a range of biological activities. These compounds have shown significant antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Moreover, their interaction with salmon sperm DNA (SS-DNA) suggests potential for DNA-targeted therapies. The binding to SS-DNA through an intercalative mode indicates a mechanism by which these compounds might exert their biological effects, also highlighting their potential in regulating biological processes at the genetic level (Sirajuddin et al., 2013).

Enzyme Inhibitory Potential of New Sulfonamides

Newly synthesized sulfonamides have demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, underscoring their potential in treating diseases like diabetes and Alzheimer's. The structure-activity relationship explored through in silico molecular docking further supports their therapeutic promise (Abbasi et al., 2019).

Antibacterial and Antifungal Activities of Oxadiazoles and Sulfonamides

Oxadiazole and sulfonamide derivatives have been identified to possess valuable antibacterial properties. These compounds' effectiveness against a range of bacterial and fungal strains highlights their potential as a basis for developing new antimicrobial agents. Their structural features, particularly the incorporation of sulfamoyl and piperidine functionalities, play a crucial role in their bioactive profiles (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Heterocyclic Compounds from Salicylic Acid Hydrazide

The synthesis of various heterocyclic compounds starting from salicylic acid hydrazide has led to the creation of new chemical entities with potential biological activities. These compounds, through their diverse structural modifications, offer a rich template for developing novel therapeutic agents with varied biological functions (Sarshira et al., 2016).

Antimicrobial and Antiproliferative Agents

Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities. Their substantial inhibitory effects against various enzymes and bacterial strains underscore their potential in developing new antimicrobial and therapeutic agents. Molecular docking studies provide insight into their mechanism of action, further supporting their biological efficacy (Irshad et al., 2016).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O3S2/c1-12-3-2-8-26(11-12)31(28,29)15-6-4-13(5-7-15)19(27)24-25-20-23-18-16(22)9-14(21)10-17(18)30-20/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVOKMAIONIXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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